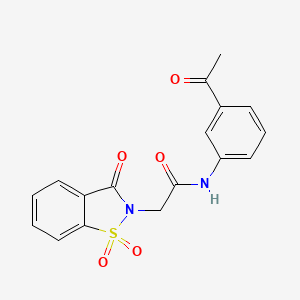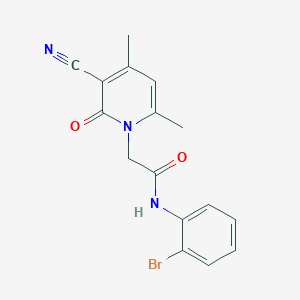
(E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol, also known as ENM, is a synthetic compound that belongs to the family of naphthalen-2-ol derivatives. ENM has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science.
Scientific Research Applications
Corrosion Inhibition
A notable application of compounds similar to (E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol is in the field of corrosion inhibition. Schiff bases, including variants derived from naphthalen-2-ol, have demonstrated effective inhibitory performance against mild steel corrosion in acidic solutions. Their efficiency as inhibitors improves with concentration, suggesting a protective layer formation on the metal surface through adsorption processes. These compounds, through electrochemical and quantum theoretical studies, have been identified as mixed-type inhibitors, showcasing their versatility in corrosion control mechanisms (El-Lateef, Abu‐Dief, & El-Gendy, 2015).
Fluorescence Spectroscopy and Organic Light Emitting Diodes (OLEDs)
Compounds related to (E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol have been explored for their photophysical properties, particularly in the development of organic light emitting diodes (OLEDs). Organotin compounds derived from Schiff bases exhibit significant quantum yields and lifetimes, indicating their potential in OLED fabrication. Preliminary studies on these compounds reveal intrinsic electroluminescence properties, marking them as candidates for further exploration in electronic and photonic devices (García-López et al., 2014).
Antimicrobial Agents
The synthesis and characterization of single crystals of Schiff bases, including those structurally related to (E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol, have shown potential as antimicrobial agents. These compounds have been tested against various bacteria species, demonstrating the ability to inhibit heat shock protein 90 (Hsp90), a target of interest for antimicrobial therapy. Molecular docking studies further support their mechanism of action, opening avenues for the development of new therapeutic agents (Ranjith et al., 2014).
Interaction with Bovine Serum Albumin (BSA)
Schiff base compounds, including derivatives of naphthalen-2-ol, have been studied for their interaction with Bovine Serum Albumin (BSA). These interactions are crucial for understanding the bioavailability and distribution of such compounds within biological systems. Fluorescence spectral studies have provided insights into the binding constants and modes of interaction, offering a foundational understanding for drug design and delivery applications (Ghosh, Rathi, & Arora, 2016).
Nonlinear Optical (NLO) Materials
The synthesis and characterization of fluoro-functionalized imines, closely related to (E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol, highlight their potential in nonlinear optical (NLO) applications. These compounds exhibit high values of linear polarizability and second-order hyperpolarizability, essential properties for materials used in optical switching, modulation, and telecommunication technologies. Theoretical and experimental analyses underscore their stability and NLO capabilities, pointing towards their utility in advanced optical systems (Ashfaq et al., 2022).
properties
IUPAC Name |
1-[(4-ethylphenyl)iminomethyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-2-14-7-10-16(11-8-14)20-13-18-17-6-4-3-5-15(17)9-12-19(18)21/h3-13,21H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZIGMWHWAOWNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2570701.png)

![4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2570704.png)

![2-ethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2570707.png)
![N-(4-acetylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2570708.png)

![1-[1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl]-3-(4-nitrophenyl)thiourea](/img/structure/B2570710.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2570711.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2570713.png)


![5-[(2-Chlorophenyl)methylsulfanyl]-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2570722.png)
